N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl group and a thiophen-2-ylmethyl substituent. The 3,5-dimethyl substitution on the benzofuran ring may enhance steric and electronic properties, impacting binding affinity or metabolic stability .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c1-13-5-6-18-17(10-13)14(2)19(25-18)20(22)21(11-16-4-3-8-26-16)15-7-9-27(23,24)12-15/h3-6,8,10,15H,7,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPCGOFADUQBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran core, the introduction of the thiophene ring, and the incorporation of the sulfone group. The synthetic route typically involves:
Formation of the Benzofuran Core: This step involves cyclization reactions to form the benzofuran ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced through coupling reactions with appropriate thiophene derivatives.
Incorporation of the Sulfone Group: The sulfone group is introduced via oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding sulfides or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Target Interaction
The primary target for this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels . Activation of these channels leads to:
- Increased potassium ion conductance , which results in hyperpolarization of the cell membrane.
- Reduced neuronal excitability , making it beneficial in conditions such as epilepsy and chronic pain management.
Pharmacokinetics
The compound exhibits:
- Nanomolar potency as a GIRK1/2 activator.
- Improved metabolic stability compared to traditional urea-based compounds, allowing for potentially longer therapeutic effects.
Medicinal Chemistry
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide has been investigated for its potential therapeutic applications in:
- Neurological disorders : Its ability to modulate neuronal excitability makes it a candidate for treating epilepsy and anxiety disorders.
- Cardiovascular diseases : By influencing potassium ion homeostasis, it may help in managing arrhythmias.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Neuronal Excitability Modulation : Research demonstrated that compounds activating GIRK channels can effectively reduce excitability in neuronal models, providing a pathway for developing new anticonvulsants.
- Cardiac Function Regulation : Studies indicated that GIRK channel activators could mitigate abnormal cardiac rhythms, thus showcasing the compound's potential in cardiology.
Synthesis and Optimization
The synthesis of this compound involves several steps:
- Formation of the Benzofuran Core : Cyclization reactions are performed to create the benzofuran structure.
- Thiophene Introduction : This is achieved through coupling reactions with thiophene derivatives.
- Sulfone Group Incorporation : Oxidation reactions introduce the sulfone group using reagents like hydrogen peroxide .
Optimizing these synthetic routes is crucial for enhancing yields and reducing costs for industrial applications.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Standards (USP41)
lists pharmacopeial compounds with structural similarities:
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide: Shares a benzofuran-carboxamide backbone but substitutes the sulfone and thiophene groups with a 4-fluorophenyl and dimethylaminopropyl chain.
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile: Replaces the carboxamide with a carbonitrile group, reducing hydrogen-bonding capacity but increasing metabolic stability.
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzofuran-2-carboxamide | 3,5-dimethyl; N-(1,1-dioxidotetrahydrothiophen-3-yl); N-(thiophen-2-ylmethyl) | Carboxamide, sulfone, thiophene |
| USP41 Compound <sup>a</sup> | Isobenzofuran-5-carboxamide | 4-fluorophenyl; 3-dimethylaminopropyl | Carboxamide, fluorine, tertiary amine |
| USP41 Compound <sup>b</sup> | Isobenzofuran-5-carbonitrile | 4-fluorophenyl; 3-dimethylaminopropyl; 3-hydroxy | Carbonitrile, hydroxyl, tertiary amine |
Pharmacopeial and Regulatory Considerations
- The USP41 standards () emphasize labeling requirements for dissolution testing. For the target compound, similar regulatory scrutiny would apply if multiple polymorphs or dissolution profiles exist .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is a complex organic compound with notable structural features that may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHN OS |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 879929-38-1 |
The unique combination of a benzofuran core and a dioxidotetrahydrothiophene moiety suggests potential for diverse biological activities, particularly in neuroprotection and antioxidant effects.
Neuroprotective Effects
Research has indicated that compounds with similar structural motifs exhibit neuroprotective properties. For instance, a study on benzofuran derivatives demonstrated that certain modifications enhanced their ability to protect neuronal cells against excitotoxic damage caused by NMDA receptor activation. The compound this compound is hypothesized to share similar protective mechanisms due to its structural analogies with other effective compounds .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in various biological systems. Compounds featuring the benzofuran moiety have been shown to scavenge free radicals and inhibit lipid peroxidation, which is indicative of their potential as antioxidant agents. The dioxidotetrahydrothiophene group may further enhance these activities by stabilizing reactive intermediates .
The proposed mechanisms through which this compound exerts its biological effects include:
- Modulation of Enzymatic Activity : Similar compounds have been identified as activators of G protein-gated inwardly rectifying potassium channels (GIRK), which play essential roles in neuronal excitability and cardiovascular function.
- Inhibition of Neuroinflammation : By reducing oxidative stress and modulating inflammatory pathways, the compound may protect against neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives:
- Neuroprotective Screening : In vitro studies using primary cultured rat cortical neurons showed that certain benzofuran derivatives provided significant protection against NMDA-induced excitotoxicity at concentrations around 100 μM. This highlights the potential for this compound to exhibit similar protective effects .
- Antioxidant Testing : Compounds structurally related to this compound were tested for their ability to scavenge DPPH radicals and inhibit lipid peroxidation in brain homogenates. Results indicated moderate to high antioxidant activity, suggesting that this compound could also possess these beneficial properties .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
The compound’s synthesis involves multi-step coupling reactions, as inferred from analogous benzofuran carboxamide syntheses (e.g., amide bond formation between substituted tetrahydrothiophene and benzofuran moieties). To optimize conditions:
- Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst, stoichiometry). For example, 1,4-dioxane or DMF are common solvents for similar reactions .
- Apply response surface methodology (RSM) to identify interactions between parameters (e.g., reaction time vs. yield) .
- Monitor purity via HPLC and confirm structures with H/C NMR and high-resolution mass spectrometry .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : Assign peaks to distinguish between the tetrahydrothiophene sulfone, thiophen-2-ylmethyl, and benzofuran groups. Pay attention to diastereotopic protons in the tetrahydrothiophene ring .
- Mass Spectrometry : Use HRMS (ESI or EI) to confirm molecular ion peaks (expected m/z ~415.5 for CHFNOS) and fragmentation patterns .
- HPLC-PDA : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and resolve stereoisomers if present .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or guide experimental design?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as the stability of intermediates during amide coupling or sulfone oxidation .
- Transition State Analysis : Identify energy barriers for stereoselective steps (e.g., N-alkylation of the tetrahydrothiophene moiety) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. dioxane) to rationalize experimental yields .
Q. How should researchers address contradictions between computational predictions and experimental results?
- Cross-Validation : Compare multiple computational methods (e.g., DFT vs. semi-empirical) with experimental data (e.g., kinetic studies) .
- Error Analysis : Quantify discrepancies in bond lengths/angles (X-ray crystallography vs. computed geometries) .
- Sensitivity Testing : Vary parameters (e.g., basis sets, solvation models) to assess robustness of predictions .
Q. What strategies are effective for studying the compound’s pharmacological mechanisms, such as enzyme inhibition?
- In Silico Docking : Model interactions with target enzymes (e.g., kinases or proteases) using AutoDock Vina or Schrödinger Suite. Focus on the benzofuran core and sulfone group as potential binding motifs .
- Kinetic Assays : Perform Michaelis-Menten studies to determine inhibition constants () and mode of inhibition (competitive/non-competitive) .
- SAR Analysis : Synthesize analogs (e.g., varying methyl groups on benzofuran) to correlate structural features with activity .
Methodological Tables
Q. Table 1. Key Characterization Techniques
Q. Table 2. Computational Parameters for Reactivity Studies
| Method | Software | Basis Set | Solvent Model |
|---|---|---|---|
| DFT | Gaussian 16 | 6-31G* | PCM (DMF) |
| Docking | AutoDock Vina | — | OPLS-AA force field |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
